molecular formula C17H20N2 B193184 1-苄基哌嗪 CAS No. 841-77-0

1-苄基哌嗪

货号 B193184
CAS 编号: 841-77-0
分子量: 252.35 g/mol
InChI 键: NWVNXDKZIQLBNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

1-Benzhydrylpiperazine, also known as Diphenylmethylpiperazine, is a chemical compound and piperazine derivative . It features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . It is an intermediate used in drug synthesis .


Molecular Structure Analysis

1-Benzhydrylpiperazine features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . More detailed structural analysis can be found in the paper titled “Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydrylpiperazine derivative ”.


Chemical Reactions Analysis

1-Benzhydrylpiperazine is synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . In another study, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .


Physical And Chemical Properties Analysis

1-Benzhydrylpiperazine is a white to light yellow crystalline powder . It has a melting point of 90-93 °C . Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol .

科研应用

癌症研究中的细胞毒活性已合成1-苄基哌嗪衍生物,并对其针对各种癌细胞系的细胞毒活性进行了研究。1-苄基哌嗪的苄酰胺衍生物显示出高细胞毒活性,特别是对肝细胞癌、乳腺癌和结肠癌细胞系(Gurdal et al., 2013)。此外,N-苄基哌嗪与1,3,4-噁二唑的结合物对HeLa癌细胞的增殖具有抑制作用,并通过氧化应激介导的途径诱导凋亡(Khanam et al., 2018)

肥胖治疗潜力已确定苄基哌嗪衍生物作为开发CB1受体调节剂的潜在支架。这些化合物,特别是化合物6c,作为CB1受体的反向激动剂表现出显著的效力和选择性,有潜力减少饮食诱导的肥胖大鼠的体重(Meng et al., 2010)

合成方法和表征已报道了通过Wittig反应立体选择性合成1-苄基-4-肉桂基哌嗪的方法,说明了生产该化合物的特定异构体的方法(Shivprakash & Reddy, 2014)。这种合成方法的进步对于精确生产各种应用中的苄基哌嗪衍生物至关重要。

碳酸酐酶抑制已开发1-苄基哌嗪衍生物作为碳酸酐酶酶的选择性抑制剂。这些化合物,特别是带有苄基哌嗪尾部的化合物,显示出在人类碳酸酐酶的不同同工酶中具有不同水平的抑制作用,对I同工酶具有显著的选择性(Berrino et al., 2017)

哌嗪衍生物的抗癌潜力新型(Z)-1-苄基-4-肉桂基哌嗪衍生物在人类宫颈癌和小鼠微胶质细胞系上显示出中等至良好的抗癌活性,表明它们作为抗癌剂的潜力(Shivaprakash et al., 2014)

钙拮抗已制备一系列N-苄基哌嗪衍生物,并评估它们作为钙拮抗剂的功效。这项研究表明它们在影响细胞膜对钙的渗透性方面具有潜力,这对心血管应用可能具有重要意义(Gubert et al., 1987)

单胺氧化酶抑制应用已合成苯基和1-苄基哌嗪衍生物,并评估其作为单胺氧化酶抑制剂。这些化合物显示出在治疗帕金森病和抑郁症等神经系统疾病方面的潜力,其中一些表现出对MAO-B同工酶的选择性抑制(Kumar et al., 2018)

性质

IUPAC Name

1-benzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNXDKZIQLBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56609-03-1 (mono-hydrochloride)
Record name Norcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80232968
Record name Norcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzhydrylpiperazine

CAS RN

841-77-0
Record name Benzhydrylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzhydrylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzhydrylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzhydrylpiperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol) and sodium carbonate (86 g, 0.81 mol) in toluene (400 ml) was heated at reflux for 3.5 hr. The reaction mixture was filtered. The filtrate was evaporated to dryness to give 40 g of crude product. The crude product was purified by chromatography using 10% methanol in chloroform as the eluant. Pooling of the appropriate fractions gave 4.5 g of the title compound, NMR (CDCl3) δ1.82 (s,1H), 2.3(t,J=5 Hz,4H), 2.85 (t,J=5 Hz, 4H), 4.2 (s,1H), 7.3 (m,10H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Synthesized according to General Procedure A: chlorodiphenylmethane (4{23}, 5 mL, 28.1 mmol, 1 equiv.), piperazine (14.5 g, 168.7 mmol, 6 equiv.), THF (61.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{23} (5.12 g, 72%) as a light yellow solid. 1H-NMR (500 MHz, CDCl3): δ 7.43 (d, 4H, J=7.0 Hz), 7.28 (t, 4H, J=7.5 Hz), 7.18 (t, 2H, J=7.5 Hz), 4.22 (s, 1H), 2.88 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.46 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.6, 128.3, 127.9, 126.7, 76.7, 53.3, 46.3.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
61.4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

11.2 g (98 mmoles) of 1-formylpiperazine was added to 10 g (49 mmoles) of chlorodiphenylmethane, and the solution was stirred at room temperature for 48 hours, and the mixture was extracted with water and methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography, and 8.9 g (31.9 mmoles) of the resulting formyl compound was dissolved in 100 ml of ethanol, and 6.5 g (64 mmoles) of conc. hydrochloric acid was added, and the solution was refluxed for 1 hour. Then, the solvent was evaporated under reduced pressure, and the residue was extracted with K2CO3 /water/CH2C2. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 6.8 9 (yield 55 %) of the desired product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
formyl
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylpiperazine

Citations

For This Compound
175
Citations
A Santhoshi, SN Kumar, P Sujitha… - Medicinal Chemistry …, 2014 - Springer
… 1-benzhydrylpiperazine and 4,4’-difluoro-1-benzhydrylpiperazine were prepared as shown … under heating furnished key intermediate 1-benzhydrylpiperazine 11a–11b. Nucleophilic …
Number of citations: 6 link.springer.com
S Govindaiah, S Sreenivasa, RA Ramakrishna… - …, 2018 - Wiley Online Library
… containing 1,2,3-Triazole containing heterocycles and to modify the physiochemical properties, herein, we designed and synthesized 1,2,3-triazoles bearing 1-benzhydrylpiperazine …
AK Thakran, S Gupta, S Kumari, AK Mourya… - International Journal of …, 2012 - Citeseer
… Further 1benzhydrylpiperazine was reacted with various acyl chloride in presence of triethylamine in dichloromethane afforded target compounds (AT5 -9). The anthelmintic activity of …
Number of citations: 6 citeseerx.ist.psu.edu
B Kumar, AK Mantha, V Kumar - Bioorganic Chemistry, 2018 - Elsevier
… In the present study, two series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (1–21) … Thus, it can be concluded that phenyl- and 1-benzhydrylpiperazine derivatives are …
Number of citations: 37 www.sciencedirect.com
CSA Kumar, SBB Prasad, K Vinaya… - European journal of …, 2009 - Elsevier
… at 80 C to give the target key intermediate 1-benzhydrylpiperazine (4). The nucleophilic substitution reactions of 1-benzhydrylpiperazine with different sulfonyl chlorides/acid chlorides/or …
Number of citations: 63 www.sciencedirect.com
M Yarim, M Koksal, I Durmaz, R Atalay - International journal of molecular …, 2012 - mdpi.com
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine …
Number of citations: 38 www.mdpi.com
I Valkova, A Zlatkov, K Nędza, I Doytchinova - Medicinal Chemistry …, 2012 - Springer
… Non-commercially available intermediates required for the synthesis of novel derivatives of 1-benzhydrylpiperazine were prepared according to the literature procedures without …
Number of citations: 9 link.springer.com
EE Gurdal, M Yarim, I Durmaz, R Cetin-Atalay - Drug research, 2013 - thieme-connect.com
… Resulting benzhydryl chloride derivatives were used for N-alkylation of piperazine to give 1-benzhydrylpiperazine, 4-chlorobenzhydrylpiperazine and 4,4′-…
Number of citations: 13 www.thieme-connect.com
S Naveen, CS Ananda Kumar… - Journal of Chemical …, 2009 - Springer
The title compound 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was synthesized and the structure was investigated by X-ray crystallography. The title compound, C 24 H 26 N 2 O 2 …
Number of citations: 3 link.springer.com
Y NoMURA, T YAMAKAwA, K NISHIOKA… - Chemical and …, 1995 - jstage.jst.go.jp
… Unsubstituted (4a) and nitro derivatives (4q) were derived from a reaction of styrene oxide (5) with 1-benzhydrylpiperazine in EtOH (method D) as shown in Chart 2. The free base of 4 …
Number of citations: 19 www.jstage.jst.go.jp

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。